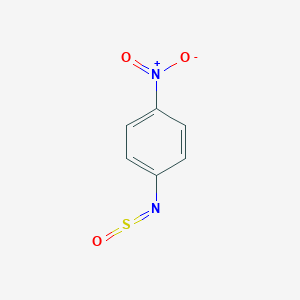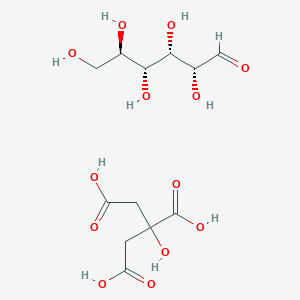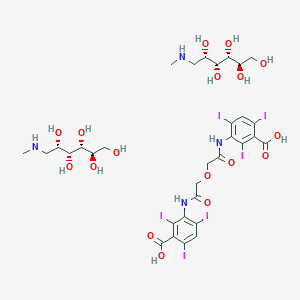
Biligram
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biligram is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized through a novel synthesis method.
Wirkmechanismus
The mechanism of action of Biligram is not fully understood. However, studies have shown that Biligram exerts its effects by modulating various signaling pathways in cells. Biligram has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. Biligram has also been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
Biligram has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Biligram has also been shown to have antioxidant effects by increasing the expression of antioxidant enzymes. Additionally, Biligram has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Vorteile Und Einschränkungen Für Laborexperimente
Biligram has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Biligram is also stable and can be stored for long periods without degradation. However, Biligram has some limitations for lab experiments. It is a relatively new compound, and its safety profile is not fully understood. Additionally, Biligram has not been extensively studied in vivo, and its effects in living organisms are not fully understood.
Zukünftige Richtungen
There are several future directions for Biligram research. First, more studies are needed to fully understand the mechanism of action of Biligram. Second, studies are needed to determine the safety profile of Biligram in living organisms. Third, more studies are needed to determine the efficacy of Biligram in various disease models. Fourth, studies are needed to determine the pharmacokinetics and pharmacodynamics of Biligram in living organisms. Finally, studies are needed to determine the potential side effects of Biligram in living organisms.
Conclusion:
In conclusion, Biligram is a synthetic compound that has potential applications in various fields. It is synthesized through a novel synthesis method and has been extensively studied for its anti-inflammatory, antioxidant, and antimicrobial properties. Biligram has also been studied for its potential use in cancer therapy and neurodegenerative diseases. While Biligram has several advantages for lab experiments, its safety profile is not fully understood, and more studies are needed to determine its efficacy and potential side effects in living organisms.
Synthesemethoden
Biligram is synthesized through a novel method that involves the reaction of two organic compounds, benzaldehyde, and glycine. The reaction proceeds through a condensation reaction, which results in the formation of Biligram. The synthesis method is simple, cost-effective, and yields high purity Biligram.
Wissenschaftliche Forschungsanwendungen
Biligram has been extensively studied for its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. Biligram has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, Biligram has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
14317-18-1 |
|---|---|
Produktname |
Biligram |
Molekularformel |
C32H44I6N4O17 |
Molekulargewicht |
1518.1 g/mol |
IUPAC-Name |
3-[[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C18H10I6N2O7.2C7H17NO5/c19-5-1-7(21)15(13(23)11(5)17(29)30)25-9(27)3-33-4-10(28)26-16-8(22)2-6(20)12(14(16)24)18(31)32;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H,3-4H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32);2*4-13H,2-3H2,1H3/t;2*4-,5+,6+,7+/m.00/s1 |
InChI-Schlüssel |
HHFDMOXEMINUNX-VRWDCWMNSA-N |
Isomerische SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
Kanonische SMILES |
CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
Andere CAS-Nummern |
14317-18-1 |
Synonyme |
3,3'-(diglycoloyldiimino)bis(2,4,6-triiodobenzoic acid) 1-deoxy-1-aminoglucitol Biligram meglumine ioglycamate methylglucamine ioglycamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




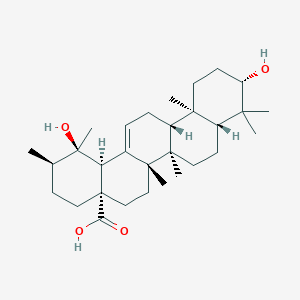
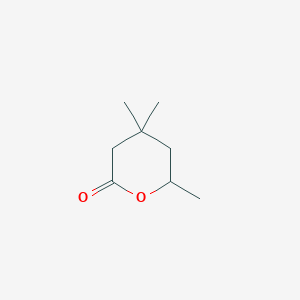
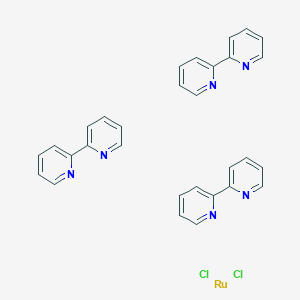
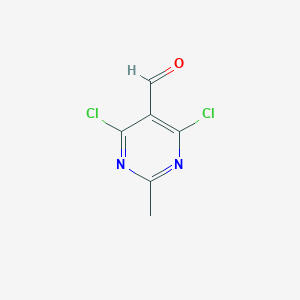
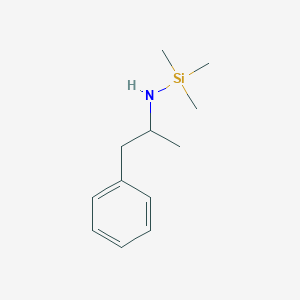
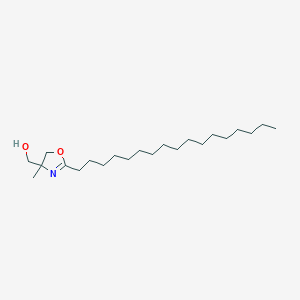
![3H-imidazo[4,5-h]quinoline](/img/structure/B81468.png)
